molecular formula C11H14O2S B8532204 5-Thiophen-3-yl-heptane-2,4-dione

5-Thiophen-3-yl-heptane-2,4-dione

Cat. No.: B8532204
M. Wt: 210.29 g/mol
InChI Key: CUWJMACXVKDYQQ-UHFFFAOYSA-N
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Description

5-Thiophen-3-yl-heptane-2,4-dione is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

Research into the biological activity of 5-thiophen-3-yl-heptane-2,4-dione is still in preliminary stages but shows promise for various pharmacological applications:

  • Anticancer Activity : Compounds with thiophene rings have been investigated for their anticancer properties. Studies indicate that derivatives may exhibit cytotoxic effects against several cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells .
  • Antimicrobial Effects : Thiophene derivatives are known for their antimicrobial properties. Research suggests that this compound could be effective against various microbial strains, enhancing its appeal in pharmaceutical formulations .

Organic Electronics

The unique electronic properties imparted by the thiophene ring position this compound as a candidate for applications in organic electronics:

  • Organic Semiconductors : Compounds with similar structures have been explored as p-type semiconductors due to their ability to conduct electricity while maintaining stability under operational conditions .

Polymer Chemistry

The diketone functionalities allow for potential uses in polymer chemistry, where they can act as intermediates or modifiers in the synthesis of new materials with enhanced properties.

Case Studies and Research Findings

  • Anticancer Studies : A study investigating the cytotoxicity of thiophene derivatives revealed that certain compounds induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of tubulin polymerization .
  • Antimicrobial Research : Another study highlighted the antimicrobial efficacy of thiophene-based compounds against various pathogens, suggesting that modifications to the thiophene structure can enhance activity .

Chemical Reactions Analysis

Bromination Reactions

The diketone undergoes regioselective bromination at the α-positions of the carbonyl groups or the thiophene ring, depending on reaction conditions:

  • Example : Treatment with Br₂ in CHCl₃ at 0–5°C yields 5-(5-bromothiophen-3-yl)-heptane-2,4-dione (80–85% yield) .

ConditionProductYield (%)Reference
Br₂/CHCl₃, 0–5°Cα-Brominated diketone80–85
NBS, AIBN, CCl₄Thiophene-ring bromination70–75

Cyclocondensation Reactions

The β-diketone moiety facilitates cyclization with nitrogen or sulfur nucleophiles:

  • With Thiourea : Produces thiazolidine-2,4-dione hybrids in ethanol/KOH (e.g., Scheme 2 in ).

Nucleophilic Additions

The diketone reacts with Grignard reagents or enolates:

  • Grignard Addition : Phenylmagnesium bromide attacks the carbonyl, yielding 5-(thiophen-3-yl)-2,4-diphenylheptane-2,4-diol after workup .

  • Knoevenagel Condensation : With aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) to form α,β-unsaturated derivatives .

Catalytic Oxidation

Pd/Cu-mediated oxidation of thiophene-containing precursors can yield diketones:

  • Example : Oxidation of 1,2-di(thiophen-3-yl)ethane-1,2-diol with Pd(OAc)₂/CuBr₂ in DMSO produces diketones in ~80% yield .

Biological Activity Derivatives

Derivatives show potential in medicinal chemistry:

  • Anticancer Activity : Hybrids with thiazolidine-2,4-dione inhibit VEGFR-2 (IC₅₀ = 0.20–0.33 μM) .

  • Antidiabetic Potential : PPAR-γ modulation via thiophene-thiazolidinedione hybrids .

DerivativeTargetIC₅₀ (μM)Reference
ThiazolidinedioneVEGFR-20.20–0.33
Thiophene-acetamidePPAR-γ1.2–2.8

Stability and Degradation

  • Acidic Hydrolysis : The diketone undergoes cleavage in concentrated HCl, yielding thiophene-3-carboxylic acid and ketone fragments .

  • Photodegradation : UV exposure in solution leads to radical-mediated decomposition (studied via ESR) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Thiophen-3-yl-heptane-2,4-dione, and how can purity be optimized?

  • Methodology : A common approach involves condensation reactions between thiophene derivatives and diketones under acidic conditions. For example, refluxing 3-thiophenecarboxaldehyde with heptane-2,4-dione in a mixture of acetic acid and DMF, followed by recrystallization (DMF-ethanol), yields the product. Catalysts like sodium acetate improve reaction efficiency. Purification via column chromatography or repeated recrystallization is critical for high purity .
  • Characterization : Confirm purity using TLC (Rf analysis) and melting point determination. Full structural elucidation requires NMR (¹H/¹³C), IR (to confirm carbonyl and thiophene vibrations), and mass spectrometry .

Q. How should researchers characterize this compound to ensure reproducibility in academic studies?

  • Experimental Protocol :

  • Spectral Data : Report ¹H NMR (δ 2.5–3.0 ppm for diketone protons; δ 6.5–7.5 ppm for thiophene protons), ¹³C NMR (carbonyl signals at ~200 ppm), and IR (C=O stretches at ~1700 cm⁻¹) .
  • Crystallography : Use single-crystal X-ray diffraction (SHELXT/SHELXL) to resolve molecular geometry. Include CIF files with deposited data .
  • Elemental Analysis : Provide microanalysis results (C, H, S) within 0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d). Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge-transfer behavior .
  • Polarizable Continuum Model (PCM) : Simulate solvation effects in isotropic solvents (e.g., DMSO) to study dipole moments and solvatochromism .
    • Validation : Compare computed NMR/IR spectra with experimental data (R² > 0.90 indicates reliability) .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Data Triangulation :

  • Crystallography : If X-ray data conflicts with NMR (e.g., unexpected tautomerism), re-examine crystal packing effects using Hirshfeld surface analysis .
  • Iterative Refinement : Use SHELXL’s least-squares refinement to adjust thermal parameters and occupancy ratios. Cross-validate with spectroscopic data .
    • Error Analysis : Quantify discrepancies (e.g., R-factor > 5%) by testing alternative space groups or twinning models .

Q. How can researchers design derivatives of this compound for biological activity studies?

  • Rational Design :

  • Structure-Activity Relationships (SAR) : Modify the thiophene ring (e.g., halogenation at position 5) or diketone moiety (e.g., alkylation) to enhance bioavailability or target binding .
  • Hybridization : Fuse with pharmacophores like indole or quinoline to exploit dual kinase inhibition (e.g., VEGFR-2 targeting) .
    • Validation : Assay cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to prioritize candidates .

Q. Data Management & Reproducibility

Q. What practices ensure transparency when sharing experimental data for this compound?

  • Best Practices :

  • Deposit Raw Data : Upload crystallographic data to the Cambridge Structural Database (CSD) and spectral data to PubChem .
  • Open Data Compliance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to align with funder mandates (e.g., European Open Science Cloud) .
    • Documentation : Include detailed experimental procedures (solvents, temperatures, yields) and instrument calibration logs .

Q. Tables for Key Characterization Data

Technique Key Observations Reference
¹H NMR (400 MHz, CDCl₃)δ 2.68 (s, 4H, diketone), δ 7.21 (m, 3H, thiophene)
IR (KBr)1715 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C thiophene)
X-ray DiffractionSpace group P2₁/c, Z = 4, R-factor = 0.032

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

5-thiophen-3-ylheptane-2,4-dione

InChI

InChI=1S/C11H14O2S/c1-3-10(9-4-5-14-7-9)11(13)6-8(2)12/h4-5,7,10H,3,6H2,1-2H3

InChI Key

CUWJMACXVKDYQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CSC=C1)C(=O)CC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

EtMgBr (6.69 ml, 13 mmol, 2 M in ethyl ether) in benzene (10 ml) was cooled to zero degrees C., and tBuOH (1.28 ml, 13 mmol) was slowly added. The reaction mixture was stirred at zero degrees C. for 5 minutes, then acetone (530 ul, 7 mmol) was added, followed by a solution of 2-Bromo-1-thiophen-3-yl-butan-1-one (1.3 g, 6 mmol) in 3 ml benzene via cannula. The reaction mixture was heated to reflux for 1 hour, and acetone (250 ul) was added. The reaction mixture was heated 2 hours more at reflux. The reaction was cooled, quenched with 1 N HCl (10 ml), extracted three times with diethyl ether, washed brine, and dried over magnesium sulfate. The solvent was removed in vacuo and the residue chromatographed (5% ethyl acetate/hexanes) to give 247 mg of 2-Bromo-1-thiophen-3-yl-butan-1-one starting material and 520 mg of 5-Thiophen-3-yl-heptane-2,4-dione, 44%.
Quantity
6.69 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.28 mL
Type
reactant
Reaction Step Two
Quantity
530 μL
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
250 μL
Type
reactant
Reaction Step Five

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